![molecular formula C20H21ClN2O5S B4300087 6,8-DIETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4300087.png)
6,8-DIETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
Overview
Description
Diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound belonging to the thiazolopyridine family. Thiazolopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
The synthesis of 6,8-DIETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves a multi-step process. One common method includes the reaction of cyanoacetohydrazide with various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions . This process involves several key steps such as N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . The advantages of this method include high yields, the use of economical starting materials, and the absence of toxic solvents .
Chemical Reactions Analysis
Diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
Diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-DIETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with other thiazolopyridine derivatives, such as:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in their substituents and biological activities.
5-amino-7-(aryl)-8-nitro-N’-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives: These derivatives have notable antibacterial and antifungal activities.
Properties
IUPAC Name |
diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-4-27-19(25)14-13(11-6-8-12(21)9-7-11)15(20(26)28-5-2)18-23(16(14)22)17(24)10(3)29-18/h6-10,13H,4-5,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPGZUNGRUYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC=C(C=C3)Cl)C(=O)OCC)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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